molecular formula C11H17ClN4O2 B12977773 tert-Butyl 2-(chloromethyl)-5,6-dihydro-[1,2,4]triazolo[1,5-a]pyrazine-7(8H)-carboxylate

tert-Butyl 2-(chloromethyl)-5,6-dihydro-[1,2,4]triazolo[1,5-a]pyrazine-7(8H)-carboxylate

Cat. No.: B12977773
M. Wt: 272.73 g/mol
InChI Key: DGHLAOOKWVLRCJ-UHFFFAOYSA-N
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Description

tert-Butyl 2-(chloromethyl)-5,6-dihydro-[1,2,4]triazolo[1,5-a]pyrazine-7(8H)-carboxylate is a complex organic compound that belongs to the class of triazolopyrazines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a triazole ring fused with a pyrazine ring, which is further substituted with a chloromethyl group and a tert-butyl ester group.

Preparation Methods

The synthesis of tert-Butyl 2-(chloromethyl)-5,6-dihydro-[1,2,4]triazolo[1,5-a]pyrazine-7(8H)-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the triazole ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Introduction of the pyrazine ring: This step involves the fusion of the triazole ring with a pyrazine ring, often through a condensation reaction.

    Esterification: The final step involves the esterification of the carboxyl group with tert-butyl alcohol under acidic conditions.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

tert-Butyl 2-(chloromethyl)-5,6-dihydro-[1,2,4]triazolo[1,5-a]pyrazine-7(8H)-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, or alcohols, leading to the formation of corresponding substituted derivatives.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different oxidation states or reduced forms.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common reagents used in these reactions include nucleophiles (e.g., amines, thiols), oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), and reducing agents (e.g., sodium borohydride, lithium aluminum hydride).

Scientific Research Applications

tert-Butyl 2-(chloromethyl)-5,6-dihydro-[1,2,4]triazolo[1,5-a]pyrazine-7(8H)-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.

    Biological Studies: The compound is used in studies to understand its effects on cellular processes and its potential as a lead compound for drug development.

    Chemical Biology: It serves as a tool compound to study the mechanisms of action of triazolopyrazine derivatives and their interactions with biological macromolecules.

    Industrial Applications: The compound may be used in the synthesis of other complex organic molecules and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of tert-Butyl 2-(chloromethyl)-5,6-dihydro-[1,2,4]triazolo[1,5-a]pyrazine-7(8H)-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular signaling pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity, specificity, and downstream effects are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

tert-Butyl 2-(chloromethyl)-5,6-dihydro-[1,2,4]triazolo[1,5-a]pyrazine-7(8H)-carboxylate can be compared with other triazolopyrazine derivatives, such as:

    tert-Butyl 2-(bromomethyl)-5,6-dihydro-[1,2,4]triazolo[1,5-a]pyrazine-7(8H)-carboxylate: Similar structure but with a bromomethyl group instead of a chloromethyl group.

    tert-Butyl 2-(hydroxymethyl)-5,6-dihydro-[1,2,4]triazolo[1,5-a]pyrazine-7(8H)-carboxylate: Contains a hydroxymethyl group instead of a chloromethyl group.

    tert-Butyl 2-(aminomethyl)-5,6-dihydro-[1,2,4]triazolo[1,5-a]pyrazine-7(8H)-carboxylate: Features an aminomethyl group in place of the chloromethyl group.

Properties

Molecular Formula

C11H17ClN4O2

Molecular Weight

272.73 g/mol

IUPAC Name

tert-butyl 2-(chloromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[1,5-a]pyrazine-7-carboxylate

InChI

InChI=1S/C11H17ClN4O2/c1-11(2,3)18-10(17)15-4-5-16-9(7-15)13-8(6-12)14-16/h4-7H2,1-3H3

InChI Key

DGHLAOOKWVLRCJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCN2C(=NC(=N2)CCl)C1

Origin of Product

United States

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